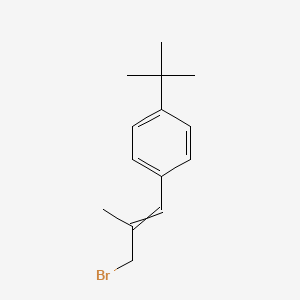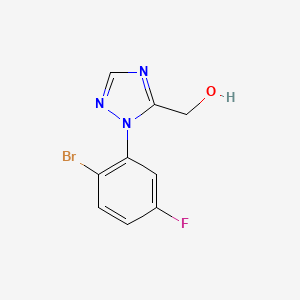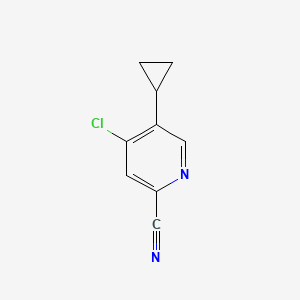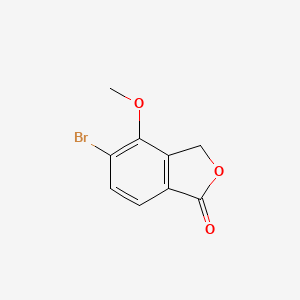
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is an organic compound with the molecular formula C12H15BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a bromine atom at the 6-position, and a methoxy group at the 2-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced at the 2-position through a nucleophilic substitution reaction using methanol and a suitable base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include 3-amino-6-substituted-2-methoxypyridines.
Deprotection: The major product is 3-amino-6-bromo-2-methoxypyridine.
科学的研究の応用
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-6-bromo-2-methoxypyridine: Lacks the Boc protecting group, making it more reactive but less stable.
3-Bromo-2-methoxypyridine: Lacks the amino group, reducing its potential for hydrogen bonding and interactions with biological targets.
3-Boc-amino-2-methoxypyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is unique due to the combination of the Boc-protected amino group, bromine atom, and methoxy group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(12)14-9(7)16-4/h5-6H,1-4H3,(H,13,15) |
InChIキー |
RZIZUMLBXYLZJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















